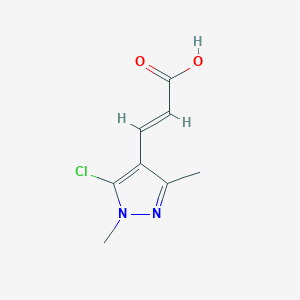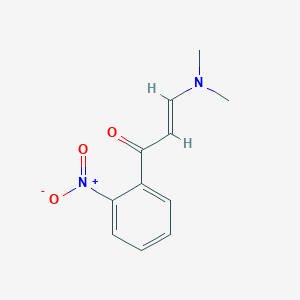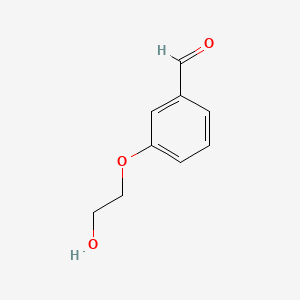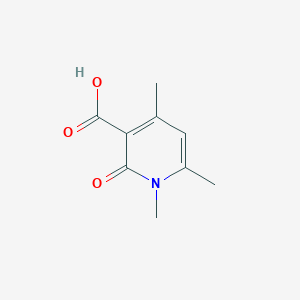
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridin-3-carbonsäure
Übersicht
Beschreibung
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is part of the pyridine family and is characterized by its three methyl groups and a carboxylic acid group attached to a dihydropyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, suggesting a potential for diverse biological activity .
Mode of Action
It’s known that 2-oxo-1,2-dihydropyridine derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemische Analyse
Biochemical Properties
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a complexating agent, which means it can form stable complexes with metal ions . This property is valuable in pharmaceutical applications where metal ion chelation is required. Additionally, the compound’s interactions with enzymes and proteins can influence biochemical pathways, potentially leading to therapeutic effects.
Cellular Effects
The effects of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in cellular function, such as alterations in energy production, cell growth, and differentiation. Understanding these effects is essential for evaluating the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s ability to chelate metal ions can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and efficacy . Studies have shown that the compound is relatively stable under certain conditions, but its long-term effects on cellular function need further investigation. Understanding these temporal effects is essential for designing experiments and evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include changes in metabolic pathways, organ function, and overall health. Determining the optimal dosage is crucial for evaluating the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, the compound’s ability to chelate metal ions can influence the activity of metalloenzymes, which are essential for many metabolic processes. Additionally, the compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these interactions is important for evaluating the compound’s potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for evaluating the compound’s potential as a therapeutic agent.
Subcellular Localization
The subcellular localization of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence its interactions with enzymes and other biomolecules. Understanding these localization mechanisms is important for evaluating the compound’s potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the addition of active methylene nitriles . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Has fewer methyl groups, affecting its steric and electronic properties.
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with different methyl group positions, leading to variations in reactivity and biological activity.
Eigenschaften
IUPAC Name |
1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBELMYOXKJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424681 | |
| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24667-08-1 | |
| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

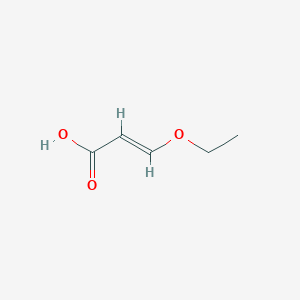
![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)
![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)
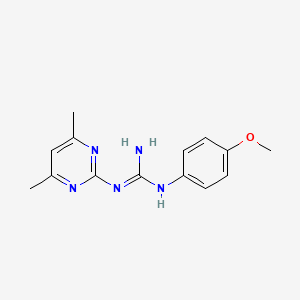
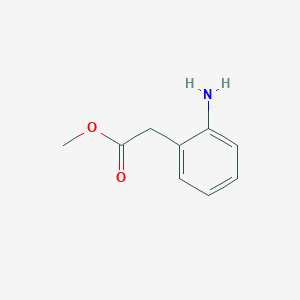
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)


